(hexahydroindolizin-8a(1H)-yl)methanamine
Description
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-9-4-1-2-6-11(9)7-3-5-9/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSRTEWKMAEDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283367 | |
| Record name | Hexahydro-8a(1H)-indolizinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788874-20-3 | |
| Record name | Hexahydro-8a(1H)-indolizinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788874-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-8a(1H)-indolizinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (hexahydroindolizin-8a(1H)-yl)methanamine is a member of the indolizidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and possible therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 1788874-20-3
- SMILES Notation : C1CCN2CCCC2(C1)C(C)N
The compound features a hexahydroindolizin structure, which contributes to its unique pharmacological properties. The presence of the amine group is critical for its biological interactions.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways involved in neuropharmacology.
- Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
Cytotoxicity and Anticancer Activity
Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines.
Case Studies
- Cytotoxic Assay on HCT-116 Cells :
- Comparative Analysis with Related Compounds :
Table 1: Cytotoxicity Data
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT-116 | 0.2 |
| 6-phenyl-2,3,8,8a-tetrahydroindolizin | HCT-116 | 0.5 |
| Other Analog | Various | Varies |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Neuropharmacology : Due to its structure, it may serve as a lead compound for developing treatments for neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties that warrant further investigation.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Core Heterocycle | Key Structural Features | Pharmacological Relevance |
|---|---|---|---|
| (Hexahydroindolizin-8a(1H)-yl)methanamine | Hexahydroindolizine | Bicyclic, bridgehead N, saturated ring system | Potential CNS modulation |
| 4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | Coumarin | Fused benzopyrone, nitro substituent | Fluorescent probes, anticoagulants |
| ((3aR,8bS)-2-Benzyl-7-phenyl-pyrroloindol-8b-yl)methanamine | Pyrrolo[3,4-b]indole | Tricyclic, benzyl/phenyl substituents | Serotonin receptor ligands |
| {Hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine | Morpholine-oxazine | Oxygen-nitrogen heterocycle, dihydrochloride salt | Improved solubility and stability |
| 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | Imidazole | Five-membered N-heterocycle, benzyl group | Antifungal/antimicrobial agents |
Key Observations :
- Coumarin Derivatives (e.g., –3): The nitro and methoxybenzyl groups enable π-π stacking and hydrogen bonding, critical for fluorescence and enzyme inhibition .
- Pyrroloindole Derivatives (e.g., ): The tricyclic framework and aromatic substituents (e.g., benzyl, phenyl) enhance affinity for neurotransmitter receptors .
- Morpholine-Oxazine Derivatives (e.g., ): Oxygen atoms improve hydrophilicity, while the dihydrochloride salt increases bioavailability .
Insights :
- Hexahydroindolizine methanamine synthesis likely involves reductive amination or cyclization of aminoketones, similar to pyrroloindole methods .
- NMR and HRMS are critical for confirming methanamine connectivity and stereochemistry across analogs .
Pharmacological and Physicochemical Properties
- Lipophilicity : Imidazole- and indolizine-based methanamines exhibit higher logP values (predicted >2) compared to morpholine-oxazine derivatives (logP ~0.5 due to dihydrochloride salt) .
- Bioactivity: Pyrroloindole methanamines show sub-μM affinity for 5-HT receptors . Coumarin derivatives inhibit thrombin (IC50 ~50 nM) via nitro group interactions . Hexahydroindolizine analogs may target σ-1 receptors, given structural similarity to known ligands.
Preparation Methods
Starting Material: Picolinic Acid Ethyl Ester
A notable synthetic pathway begins with picolinic acid ethyl ester, which undergoes a cross Claisen condensation to form a β-keto ester intermediate. This intermediate is crucial for subsequent cyclization and reduction steps.
Step 1: Cross Claisen Condensation
- Reagents: Ethyl acetate, LiHMDS (lithium hexamethyldisilazide) in anhydrous THF.
- Conditions: Low temperature (-50 °C), stirring for 0.5 hours.
- Workup: Quenching with acetic acid and water, basification with sodium bicarbonate, extraction with ethyl acetate.
- Purification: Column chromatography (hexane/ethyl acetate 20:80).
- Yield: 86%
- Product: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (β-keto ester).
| Parameter | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Mixture of keto-enol tautomers, signals at δ 8.68, 8.64, 8.08, etc. |
| 13C NMR (100 MHz, CDCl3) | δ 194.5 (carbonyl), 168.1, 152.3, 148.9, etc. |
| MS (ESI) | m/z 192.05 (calculated), found 192.05 |
Hydrogenation to Hydroxy Bicyclic Amide
Step 2: Hydrogenation
- Reagents: Platinum oxide (PtO2), hydrogen gas.
- Conditions: Ethanol solvent, 70 °C, 100 psi H2 pressure, 14 hours.
- Workup: Filtration and solvent removal.
- Yield: 81%
- Product: Hexahydro-1-hydroxyindolizidin-3-(5H)-one (mixture of cis:trans isomers, 1:3).
| Parameter | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals corresponding to hydroxy and bicyclic protons. |
| 13C NMR (100 MHz, CDCl3) | δ 172.4, 171.3 (carbonyls), 70.4, 65.9 (hydroxy carbons), etc. |
| MS (ESI) | m/z 156.09 (calculated), found 156.22 |
Reduction to Octahydroindolizin-1-ol
Step 3: Reduction with Lithium Aluminium Hydride (LiAlH4)
- Reagents: LiAlH4 in dry THF.
- Conditions: 0 °C, 1 hour.
- Workup: Careful quenching with aqueous NaOH and water, filtration.
- Purification: Column chromatography (hexane/ethyl acetate 3:7).
- Yield: 84%
- Product: Octahydroindolizin-1-ol (mixture of cis:trans isomers, 1:3).
| Parameter | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals for alcohol and bicyclic protons. |
| 13C NMR (100 MHz, CDCl3) | δ 76.0, 72.8, 70.9, etc. |
| MS (ESI) | m/z 142.12 (calculated), found 142.21 |
Methane Sulfonate Formation and Cyclization
Step 4: Formation of Methane Sulfonate
- Reagents: Methane sulfonyl chloride, triethylamine.
- Conditions: Anhydrous dichloromethane, 0 °C to room temperature, 16 hours.
- Workup: Extraction and washing.
- Yield: 88%
- Product: Octahydro-3-oxoindolizin-1-yl methane sulfonate (cis:trans 1:3).
Step 5: Cyclization via DBU Treatment
- Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
- Conditions: Anhydrous THF, room temperature, 16 hours.
- Workup: Extraction with ethyl acetate.
- Product: 6,7,8,8a-Tetrahydroindolizin-3(5H)-one.
Summary Table of Key Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Picolinic acid ethyl ester | LiHMDS, ethyl acetate, -50 °C | β-keto ester | 86 | Cross Claisen condensation |
| 2 | β-keto ester | PtO2, H2, EtOH, 70 °C, 100 psi | Hydroxy bicyclic amide | 81 | Hydrogenation |
| 3 | Hydroxy bicyclic amide | LiAlH4, THF, 0 °C | Octahydroindolizin-1-ol | 84 | Reduction |
| 4 | Octahydroindolizin-1-ol | Methane sulfonyl chloride, Et3N, DCM | Methane sulfonate | 88 | Activation for cyclization |
| 5 | Methane sulfonate | DBU, THF, RT | Tetrahydroindolizinone | - | Cyclization |
Research Findings and Notes
- The stereochemistry at positions 2 and 8a in the indolizidine ring system significantly influences biological activity.
- The synthetic routes emphasize mild conditions and relatively high yields, facilitating the preparation of both racemic and enantiomerically pure compounds.
- The use of pyridine derivatives as starting materials is a strategic choice due to their availability and structural similarity to the target bicyclic system.
- Radical deoxygenation and functional group manipulations are key to achieving the desired amine substitution at the methanamine position.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (hexahydroindolizin-8a(1H)-yl)methanamine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization and functional group transformations. For example, analogous compounds like imidazo[1,2-a]pyrimidine derivatives are synthesized via reductive amination, followed by cyclization using catalysts like Pd/C or PtO₂ under hydrogen atmospheres . Key intermediates often include bicyclic amines and protected methanamine precursors. Reaction optimization may require temperature control (e.g., 0–80°C) and solvent selection (e.g., methanol, THF) to improve yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C), HRMS , and X-ray crystallography (for crystalline derivatives). For example, the dihydrochloride salt (CAS 2094648-94-7) is analyzed via FTIR for amine and chloride signatures, while HPLC ensures purity (>95%) . Comparative studies with structurally similar compounds (e.g., {hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine) validate stereochemical assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- PPE : Nitrile gloves, lab coats, and safety goggles (due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste . Toxicity data gaps (e.g., acute oral LD₅₀) necessitate conservative handling .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations predict transition states for cyclization steps, guiding solvent polarity and catalyst selection. For example, morpholine-containing analogs show improved stereoselectivity in polar aprotic solvents (e.g., DMF) due to stabilized intermediates . Molecular docking studies further correlate structural motifs (e.g., bicyclic amine geometry) with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) are addressed via:
- Assay Standardization : Use of uniform cell lines (e.g., HEK293) and controls .
- Metabolic Stability Testing : Microsomal assays (human/rat liver) identify degradation pathways affecting in vitro-in vivo correlations .
- Structural-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., methoxy groups) improves selectivity, as seen in benzimidazole analogs .
Q. How do formulation challenges (e.g., solubility, stability) impact preclinical studies of this compound?
- Methodological Answer :
- Solubility Enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., dihydrochloride, CAS 2094648-94-7) improve aqueous solubility .
- Stability Profiling : Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. For example, oxidation of the indolizine ring is mitigated by antioxidants like BHT .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (Sprague-Dawley rats) are used for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
